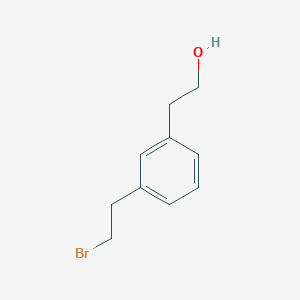
2-(3-(2-Bromoethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-Bromoethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
The compound's structure suggests potential activity against cancer cells. Research indicates that derivatives of bromoalkyl phenols exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that compounds with bromophenyl groups can induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development in cancer therapy.
Case Study:
A study published in Cancer Letters reported that similar compounds exhibited significant reductions in cell viability across different breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of 2-(3-(2-Bromoethyl)phenyl)ethanol as an anticancer agent.
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, to synthesize more complex organic molecules.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed | Alkylated products |
| Coupling reactions | Palladium-catalyzed | Biaryl compounds |
| Ether formation | Williamson ether synthesis | Ethers with varied functionalities |
Material Science
Polymer Chemistry
In polymer chemistry, this compound can act as an end-capping reagent during the synthesis of block copolymers. Its bromine atom facilitates further functionalization or cross-linking, which is crucial for tailoring the properties of polymeric materials.
Case Study:
Research has demonstrated that incorporating brominated compounds into polymer matrices enhances thermal stability and mechanical properties. For example, a study showed that block copolymers synthesized using bromoethyl phenolic compounds exhibited improved resistance to thermal degradation compared to their non-brominated counterparts.
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies indicate that bromophenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Bromophenyl Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 30 µg/mL |
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
2-[3-(2-bromoethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H13BrO/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,12H,4-7H2 |
Clave InChI |
AQHLULSSIXWRHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CCBr)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














